molecular formula C12H13N3O2 B2474349 Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate CAS No. 121716-25-4

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2474349
CAS No.: 121716-25-4
M. Wt: 231.255
InChI Key: ROJIEOHQJZFAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization of suitable precursors under specific conditions. For instance, the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst can yield the desired pyrazole derivative . The reaction is often carried out in solvents like ethanol or water at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green solvents is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole ring .

Mechanism of Action

The mechanism by which Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl ester group can also affect its solubility and interaction with biological targets, making it distinct from other similar pyrazole derivatives .

Properties

IUPAC Name

methyl 5-amino-1-(3-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-3-5-9(6-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJIEOHQJZFAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.